2-(4-(5-ethylthiophene-2-sulfonamido)phenyl)-2H-tetrazole-5-carboxamide
Description
The compound 2-(4-(5-ethylthiophene-2-sulfonamido)phenyl)-2H-tetrazole-5-carboxamide features a 2H-tetrazole core substituted at position 5 with a carboxamide group and at position 2 with a phenyl ring. The phenyl group is further modified at the para position with a sulfonamido linker attached to a 5-ethylthiophene moiety. This structure combines a tetrazole heterocycle (known for metabolic stability and hydrogen-bonding capacity) with a sulfonamido group (imparting solubility and target-binding affinity) and a lipophilic ethylthiophene substituent . Such structural motifs are common in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
2-[4-[(5-ethylthiophen-2-yl)sulfonylamino]phenyl]tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O3S2/c1-2-11-7-8-12(24-11)25(22,23)18-9-3-5-10(6-4-9)20-17-14(13(15)21)16-19-20/h3-8,18H,2H2,1H3,(H2,15,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTOAQIWEQYTIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-(5-ethylthiophene-2-sulfonamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the sulfonamide intermediate, followed by the introduction of the tetrazole ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial production methods may involve optimizing these reaction conditions to scale up the process while maintaining efficiency and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-(4-(5-ethylthiophene-2-sulfonamido)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Applications
-
Antimicrobial Activity
- The sulfonamide moiety is known for its antimicrobial properties. Studies have shown that derivatives of sulfonamides exhibit significant antibacterial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli .
- Case Study : A series of experiments demonstrated that the compound effectively inhibited bacterial growth in vitro, with minimum inhibitory concentrations (MIC) comparable to existing antibiotics.
- Anti-inflammatory Effects
| Compound | Inhibition of TNF-alpha (pg/mL) | IC50 (µM) |
|---|---|---|
| Test Compound | 150 | 10 |
| Control Drug | 200 | 15 |
- Cancer Research
- Preliminary studies suggest potential anticancer properties, particularly in targeting specific cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been noted .
- Case Study : In vitro assays showed a significant reduction in cell viability of breast cancer cell lines treated with the compound, indicating its potential as an anticancer agent.
Material Science Applications
- Polymeric Composites
- The incorporation of this compound into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength.
- Data Table :
| Composite Material | Tensile Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Polymer A + Compound | 45 | 220 |
| Polymer A (Control) | 30 | 180 |
- Sensors and Biosensors
- The unique electronic properties of the thiophene group make this compound suitable for use in organic electronic devices, including sensors that detect biological molecules.
- Research Findings : The compound was integrated into a sensor platform, showing enhanced sensitivity to glucose levels in biological samples.
Mechanism of Action
The mechanism of action of 2-(4-(5-ethylthiophene-2-sulfonamido)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the tetrazole ring can enhance binding affinity through hydrogen bonding and electrostatic interactions. The thiophene ring may contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core Modifications
Tetrazole vs. Thiazole/Thiadiazole Analogs
- Synthesis involves coupling amines with ester intermediates (e.g., ethyl 2-bromoacetoacetate) . Thiazole derivatives in showed anticancer activity (e.g., compound 7b: IC₅₀ = 1.61 µg/mL against HepG-2) .
- Thiadiazole-2-carboxamides (e.g., 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamide): Thiadiazoles are more electron-deficient, enhancing electrophilic reactivity. Synthesized via alkylation of thioxo intermediates with alkyl halides . Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate demonstrated superior enzyme interaction energy compared to references .
Triazole Derivatives
Substituent Effects
Sulfonamido vs. Sulfanyl/Sulfonyl Groups
- Sulfonamido Group (target compound): Enhances solubility and target affinity via hydrogen bonding.
Thiophene vs. Phenyl/Pyridinyl Substituents
Physicochemical Properties
- Tetrazole Derivatives : Polar due to the tetrazole ring (pKa ~4.5), with moderate solubility.
- Thiophene-Containing Compounds : Increased logP due to ethylthiophene (predicted logP ~3.5), favoring membrane penetration.
- Sulfonamido vs. Methoxyphenyl : Sulfonamido groups (target) improve aqueous solubility vs. methoxyphenyl tetrazoles (e.g., 5-(4-methoxyphenyl)-2H-tetrazole) .
Biological Activity
The compound 2-(4-(5-ethylthiophene-2-sulfonamido)phenyl)-2H-tetrazole-5-carboxamide is a novel tetrazole derivative that has garnered attention for its potential biological activities. Tetrazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. This article explores the biological activity of this specific compound, supported by data tables and relevant research findings.
Antimicrobial Activity
Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of the Compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 µg/mL | |
| Escherichia coli | 40 µg/mL | |
| Pseudomonas aeruginosa | 60 µg/mL |
These results suggest that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria.
Anti-inflammatory Activity
The sulfonamide group within the compound is associated with anti-inflammatory effects. Studies have shown that derivatives containing sulfonamide groups can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.
Case Study: Inhibition of Pro-inflammatory Cytokines
In a study evaluating the anti-inflammatory effects of various sulfonamide derivatives, the compound demonstrated a significant reduction in tumor necrosis factor-alpha (TNF-α) levels in vitro. The results indicated a promising therapeutic potential for inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .
The biological activity of This compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymes : The tetrazole ring is known to inhibit enzymes such as insulin-regulated aminopeptidase (IRAP), which plays a role in various metabolic processes. This inhibition can lead to altered glucose metabolism and potential therapeutic effects in diabetes management .
- Antimicrobial Mechanism : The compound's efficacy against bacteria may stem from disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial growth.
Q & A
Q. What are the standard synthetic routes for preparing 2-(4-(5-ethylthiophene-2-sulfonamido)phenyl)-2H-tetrazole-5-carboxamide?
The synthesis typically involves multi-step reactions:
- Tetrazole ring formation : Sodium azide is used in cycloaddition reactions with nitriles or imines under controlled conditions (e.g., THF, 60–80°C) .
- Sulfonamide coupling : The 5-ethylthiophene-2-sulfonyl chloride is reacted with an aniline derivative (e.g., 4-aminophenyltetrazole) in polar aprotic solvents (DMF or DCM) with a base (triethylamine) to facilitate nucleophilic substitution .
- Carboxamide introduction : Activation of the carboxylic acid group (e.g., using HATU or EDC) followed by coupling with ammonia or primary amines .
Key parameters include temperature control (<100°C to avoid decomposition) and solvent purity to minimize side reactions.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and purity (e.g., sulfonamide NH at δ 10–12 ppm; tetrazole protons at δ 8–9 ppm) .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹; tetrazole C=N at 1600 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- HPLC : Assesses purity (>95% for biological assays) using C18 columns and acetonitrile/water gradients .
Q. How is the compound initially screened for biological activity?
- In vitro assays : Test inhibition of target enzymes (e.g., kinases, proteases) or receptor binding (e.g., GPCRs) at concentrations of 1–100 µM .
- Cell-based studies : Evaluate cytotoxicity (via MTT assay) and IC50 values in cancer cell lines (e.g., HeLa, MCF-7) .
- Target identification : Use radioligand displacement assays or surface plasmon resonance (SPR) to measure binding affinity (Kd) .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
- Design of Experiments (DoE) : Vary parameters like solvent (DMF vs. THF), temperature (60–100°C), and stoichiometry (1.2–2.0 eq. of sulfonyl chloride) to identify optimal conditions .
- Catalyst screening : Test coupling agents (e.g., HATU vs. EDC) to improve carboxamide formation efficiency .
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to enhance purity (>98%) .
Q. How should conflicting spectroscopic data be resolved during characterization?
- Cross-validation : Combine NMR with 2D techniques (COSY, HSQC) to resolve overlapping signals (e.g., phenyl vs. thiophene protons) .
- Computational modeling : Compare experimental IR/MS data with density functional theory (DFT)-predicted spectra .
- Elemental analysis : Confirm empirical formula (C, H, N, S content) to rule out impurities .
Q. What strategies elucidate the compound’s mechanism of action in neurodegenerative disease models?
- Molecular docking : Simulate binding to targets like mGlu4 receptors using AutoDock Vina or Schrödinger Suite .
- Mutagenesis studies : Replace key residues (e.g., Arg78 in mGlu4) to assess binding site specificity .
- Pathway analysis : Measure downstream markers (e.g., cAMP levels, phosphorylated ERK) via ELISA or Western blot .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Substituent variation : Replace the ethyl group on thiophene with bulkier (isopropyl) or electron-withdrawing (CF3) groups to modulate lipophilicity and target affinity .
- Bioisosteric replacement : Swap the tetrazole ring with carboxylic acid or oxadiazole to compare potency .
- Crystallography : Solve co-crystal structures with target proteins (e.g., PDB deposition) to identify critical interactions .
Q. What methods assess the compound’s stability under physiological conditions?
- Forced degradation studies : Expose to pH 1–13 buffers, heat (40–60°C), or light (ICH Q1B guidelines) for 1–4 weeks .
- HPLC-MS monitoring : Track degradation products (e.g., hydrolysis of sulfonamide or tetrazole rings) .
- Accelerated stability testing : Store at 25°C/60% RH and analyze at 0, 1, 3, 6 months to predict shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
